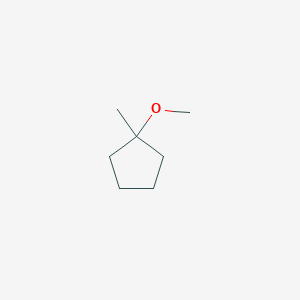

1-Methoxy-1-methylcyclopentane

説明

Structure

3D Structure

特性

CAS番号 |

32818-40-9 |

|---|---|

分子式 |

C7H14O |

分子量 |

114.19 g/mol |

IUPAC名 |

1-methoxy-1-methylcyclopentane |

InChI |

InChI=1S/C7H14O/c1-7(8-2)5-3-4-6-7/h3-6H2,1-2H3 |

InChIキー |

HJIPILMKRASVNP-UHFFFAOYSA-N |

正規SMILES |

CC1(CCCC1)OC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-Methoxy-1-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of 1-methoxy-1-methylcyclopentane, a saturated ether with potential applications in organic synthesis and as a building block in medicinal chemistry. This document details its synthesis, physical and chemical properties, and spectroscopic data. The information presented herein is intended to support research and development activities by providing key data and established experimental protocols.

Physicochemical Properties

This compound is a cyclic ether with the molecular formula C₇H₁₄O.[1][2] While extensive experimental data on its physical properties is not widely published, a combination of information from patent literature and computational predictions allows for a reliable profile of the compound. A key experimental finding indicates its boiling point is above 85 °C.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| CAS Number | 32818-40-9 | [1] |

| Boiling Point | > 85 °C (experimental) | [3] |

| Topological Polar Surface Area | 9.2 Ų (computed) | [1] |

| Hydrogen Bond Donor Count | 0 (computed) | [1] |

| Hydrogen Bond Acceptor Count | 1 (computed) | [1] |

| Rotatable Bond Count | 1 (computed) | [1] |

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is the acid-catalyzed etherification of 1-methylcyclopentene (B36725) with methanol (B129727). This reaction proceeds via an electrophilic addition mechanism.

General Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Reaction Mechanism

The acid-catalyzed etherification of 1-methylcyclopentene with methanol follows a two-step mechanism:

-

Protonation of the alkene: The acid catalyst protonates the double bond of 1-methylcyclopentene, forming a stable tertiary carbocation intermediate.

-

Nucleophilic attack by methanol: The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking the carbocation.

-

Deprotonation: A weak base (such as methanol or the conjugate base of the acid catalyst) removes the proton from the oxonium ion to yield the final ether product and regenerate the acid catalyst.

Caption: Mechanism of acid-catalyzed etherification of 1-methylcyclopentene.

Experimental Protocols

The following experimental protocols are based on procedures detailed in the patent literature for the synthesis of this compound.[3][4]

Synthesis of this compound from 1-Methylcyclopentene

This procedure details the direct etherification of 1-methylcyclopentene.

Materials:

-

1-Methylcyclopentene

-

Methanol

-

Amberlyst 15 (acidic ion-exchange resin)

-

Nitrogen gas

-

3-neck round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

Procedure:

-

In a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 1-methylcyclopentene (50.0 g, 0.61 mol) and methanol (200.0 g, 6.24 mol).[3]

-

Add Amberlyst 15 (25.0 g) to the reaction mixture.[3]

-

Under a nitrogen atmosphere, heat the mixture to 50 °C with stirring.[3]

-

Maintain the reaction at 50 °C for 6 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

The acidic catalyst (Amberlyst 15) can be removed by filtration.[3]

-

The crude product can be purified by fractional distillation to isolate this compound.[3]

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthesis Route from 2-Methylcyclopentanol (B36010)

An alternative conceptual pathway involves the dehydration of 2-methylcyclopentanol to form 1-methylcyclopentene, followed by the etherification step as described above.[5]

Spectroscopic Data

Table 2: Predicted and Database Spectroscopic Data for this compound

| Technique | Data Type | Source |

| Infrared (IR) Spectroscopy | Vapor Phase IR spectrum available | [6] |

| Mass Spectrometry (MS) | GC-MS spectrum available | [6] |

| ¹H NMR Spectroscopy | Predicted spectra available from specialized databases | [7] |

| ¹³C NMR Spectroscopy | Predicted spectra available from specialized databases |

Note: For definitive structural elucidation and purity assessment, it is recommended that researchers acquire experimental NMR, IR, and MS data on their synthesized material and compare it with predicted values and data from available, though limited, databases.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C7H14O | CID 21185399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes - Google Patents [patents.google.com]

- 4. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]

- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 6. spectrabase.com [spectrabase.com]

- 7. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0224146) [np-mrd.org]

A Technical Guide to the Physicochemical Properties of 1-Methoxy-1-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Methoxy-1-methylcyclopentane. Due to a lack of extensive published experimental data for this specific compound, this guide presents a combination of computed data from chemical databases and detailed, generalized experimental protocols for the determination of key physicochemical properties. This information is intended to serve as a valuable resource for researchers and professionals working with this and structurally related compounds.

Core Physicochemical Properties

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | Guidechem[1] |

| Molecular Weight | 114.19 g/mol | Guidechem[1], PubChem[2] |

| CAS Number | 32818-40-9 | Guidechem[1] |

| XLogP3-AA | 1.5 | Guidechem[1] |

| Hydrogen Bond Donor Count | 0 | Guidechem[1] |

| Hydrogen Bond Acceptor Count | 1 | Guidechem[1] |

| Rotatable Bond Count | 1 | Guidechem[1] |

| Topological Polar Surface Area | 9.2 Ų | Guidechem[1], PubChem[2] |

| Complexity | 72.5 | Guidechem[1] |

| Monoisotopic Mass | 114.104465066 Da | Guidechem[1], PubChem[2] |

Table 2: Spectroscopic Data

| Spectrum Type | Data Availability | Source |

| Fourier-Transform Infrared Spectroscopy (FTIR) | 1 available spectrum | SpectraBase[3] |

| Mass Spectrometry (MS) (Gas Chromatography) | 1 available spectrum | SpectraBase[3] |

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the primary physicochemical properties of a liquid organic compound such as this compound.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 1-methylcyclopentene (B36725) with methanol (B129727) in the presence of an acid catalyst.[4]

Materials:

-

1-Methylcyclopentene

-

Methanol (anhydrous)

-

Acid catalyst (e.g., Amberlyst 15)

-

Nitrogen gas

-

Reaction flask (e.g., 3-neck round-bottom flask)

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

To a 3-neck flask under a nitrogen atmosphere, add 1-methylcyclopentene, an excess of methanol, and the acid catalyst.[4]

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to a temperature between 50-90°C with continuous stirring.[4]

-

Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).

-

Upon completion, cool the mixture to room temperature.

-

Filter the mixture to remove the solid catalyst.

-

Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Method 1: Distillation This method is suitable when a sufficient quantity of the substance (at least 5 mL) is available and also serves as a final purification step.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Place approximately 5 mL of this compound and a few boiling chips into the distillation flask.

-

Set up the simple distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected. This stable temperature is the boiling point.

-

Record the atmospheric pressure at the time of the measurement.

Method 2: Thiele Tube Method (Micro Scale) This method is ideal when only a small amount of the sample is available.

Apparatus:

-

Thiele tube

-

Mineral oil

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire to attach the test tube to the thermometer

-

Bunsen burner or heating mantle

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Add a small amount of this compound to the small test tube.

-

Place the capillary tube (sealed end up) into the test tube.

-

Attach the test tube to the thermometer.

-

Immerse the setup in the Thiele tube, ensuring the sample is level with the middle of the oil bath.

-

Gently heat the side arm of the Thiele tube.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass per unit volume of a substance.

Method: Using a Graduated Cylinder and Balance This is a straightforward method for determining the density of a liquid.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

Procedure:

-

Measure the mass of a clean, dry graduated cylinder and record it.

-

Carefully add a known volume of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Measure the mass of the graduated cylinder containing the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Repeat the measurement several times and calculate the average density.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Method: Using an Abbe Refractometer

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

-

Lens paper

Procedure:

-

Turn on the Abbe refractometer and the constant temperature water bath, setting the latter to a standard temperature (e.g., 20°C or 25°C). Allow the refractometer prisms to equilibrate to the set temperature.

-

Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms gently to spread the liquid into a thin film.

-

Look through the eyepiece and adjust the light source and mirror to get the best illumination.

-

Turn the coarse adjustment knob until the light and dark fields appear in the field of view.

-

If a colored band is visible at the borderline, turn the chromaticity adjustment knob until a sharp, black-and-white borderline is obtained.

-

Use the fine adjustment knob to center the borderline on the crosshairs.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly with a suitable solvent and lens paper after the measurement.

Visualizations

The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of this compound.

References

Technical Guide: 1-Methoxy-1-methylcyclopentane (CAS 32818-40-9)

Disclaimer: A comprehensive technical guide for 1-Methoxy-1-methylcyclopentane (CAS 32818-40-9) that fulfills all the requested core requirements cannot be generated at this time. Extensive searches indicate a significant lack of publicly available scientific literature, experimental data, and application-specific information for this compound. The information that is accessible, primarily from chemical patents and supplier databases, is insufficient to provide in-depth details on physical properties, complete spectroscopic analysis, biological activity, or toxicological profiles.

This document provides the most detailed information available from public sources, focusing on the compound's synthesis.

Compound Identification

Basic identification and computed properties for this compound are summarized below.

| Identifier | Value |

| CAS Number | 32818-40-9[1][2] |

| Molecular Formula | C₇H₁₄O[1][2] |

| Molecular Weight | 114.19 g/mol [3] |

| IUPAC Name | This compound |

| Canonical SMILES | CC1(CCCC1)OC[1] |

| InChI | InChI=1S/C7H14O/c1-7(8-2)5-3-4-6-7/h3-6H2,1-2H3[3] |

| InChIKey | HJIPILMKRASVNP-UHFFFAOYSA-N[3] |

Synthesis

The primary documented method for the synthesis of this compound is the acid-catalyzed addition of methanol (B129727) to 1-methylcyclopentene (B36725).[4][5]

Synthesis Workflow

The overall synthetic process can be visualized as a two-stage process, starting from the rearrangement of cyclohexene (B86901) to form the key intermediate, 1-methylcyclopentene, which is then etherified.[4][6]

Experimental Protocol: Etherification of 1-Methylcyclopentene

The following laboratory-scale protocol is adapted from the procedure described in U.S. Patent US20120101307A1.[5]

Materials:

-

1-Methylcyclopentene (99.0 g, 1.20 mol)

-

Methanol (200.0 g, 6.24 mol)

-

Amberlyst 15 ion-exchange resin (15.0 g)

-

3-neck round-bottom flask

-

Soxhlet extractor with extraction thimble

-

Reflux condenser

-

Heating mantle or oil bath

-

Nitrogen source and bubbler

Procedure:

-

Equip a 3-neck flask with a reflux condenser, a nitrogen inlet, and a stopper. Place the Soxhlet extractor between the flask and the condenser.

-

Fill the extraction thimble of the Soxhlet apparatus with 15.0 g of Amberlyst 15 resin.

-

Charge the 3-neck flask with 1-methylcyclopentene (99.0 g) and methanol (200.0 g) under a nitrogen atmosphere.

-

Heat the mixture to reflux using an oil bath set to 85 °C. The patent specifies that at this temperature, the starting materials boil and condense, passing through the resin-filled thimble to react.[5]

-

Continue the reaction under reflux. The product, this compound, has a boiling point above 85 °C and will therefore accumulate in the reaction flask.[5]

-

Monitor the reaction progress using Gas Chromatography (GC). The patent reports a conversion of approximately 94% after 67 hours.[5]

-

Upon completion, turn off the heat and allow the reaction mixture to cool to room temperature.

-

The final product can be isolated and purified from the remaining methanol and unreacted olefin by distillation.

Spectroscopic Data

Detailed, publicly available experimental spectra (NMR, IR, MS) for this compound are not available. While spectral databases indicate the existence of FTIR and GC-MS data, they are typically behind paywalls.[3] No experimental ¹H or ¹³C NMR data was found in the public domain.

Physical and Chemical Properties

No experimentally determined physical properties such as boiling point, density, or refractive index for this compound were found in the searched literature. The synthesis patent notes that the boiling point is above 85 °C, which allows for its enrichment in the reaction vessel during synthesis.[5]

Applications, Biological Activity, and Toxicology

There is no information available in the public scientific literature regarding the applications, biological activity, or toxicological properties of this compound. The compound is not associated with any drug development research, signaling pathways, or established use cases beyond its role as a potential chemical intermediate. Safety data sheets (SDS) specific to this compound are not publicly available.

References

- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 2. chemos.de [chemos.de]

- 3. spectrabase.com [spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes - Google Patents [patents.google.com]

- 6. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]

Spectroscopic Profile of 1-Methoxy-1-methylcyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data for 1-Methoxy-1-methylcyclopentane. The information presented herein is intended to support identification, characterization, and quality control efforts in research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for their acquisition, and provides a logical workflow for the spectroscopic analysis of this compound.

Data Presentation

The spectroscopic data for this compound are summarized in the tables below. This allows for a clear and concise presentation of the key quantitative information for each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.15 | s | 3H | -OCH₃ |

| ~1.65 - 1.55 | m | 4H | -CH₂- (C2, C5) |

| ~1.50 - 1.40 | m | 4H | -CH₂- (C3, C4) |

| ~1.10 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~80.0 | C | C1 (quaternary) |

| ~49.0 | CH₃ | -OCH₃ |

| ~39.0 | CH₂ | C2, C5 |

| ~24.0 | CH₂ | C3, C4 |

| ~22.0 | CH₃ | -CH₃ |

Infrared (IR) Spectroscopy

While a publicly available peak list for the infrared spectrum of this compound is limited, the key vibrational modes expected for its functional groups are presented in Table 3. The presence of these characteristic absorption bands can be confirmed by accessing spectral databases such as SpectraBase.[1]

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| 1470 - 1450 | Medium | C-H bend (alkane) |

| 1150 - 1085 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry of this compound would proceed via electron ionization, leading to a molecular ion and characteristic fragment ions. While a full fragmentation pattern is not publicly available, the expected key ions are listed in Table 4. This information is based on the compound's structure and common fragmentation pathways for ethers and cycloalkanes. A mass spectrum is available on SpectraBase.[1]

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Ion |

| 114 | [M]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 83 | [M - OCH₃]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for a liquid sample like this compound and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube, which is then capped.

Data Acquisition:

-

¹H NMR: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. A sufficient number of scans are signal-averaged to obtain a high signal-to-noise ratio.

-

¹³C NMR: The spectrum is acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation:

-

A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded.

-

The prepared salt plates are placed in the sample holder of an FTIR spectrometer.

-

The infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

References

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 1-Methoxy-1-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the proton nuclear magnetic resonance (¹H NMR) spectral data for 1-methoxy-1-methylcyclopentane. In the absence of publicly available, fully assigned experimental spectra for this specific molecule, this document provides a comprehensive analysis based on predicted values and data from structurally analogous compounds. This information is vital for the characterization, identification, and quality control of this compound in research and drug development.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the different proton environments within the molecule. The chemical shifts are primarily influenced by the electronegativity of the adjacent oxygen atom and the overall structure of the cyclopentane (B165970) ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons (Assignment) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| Methoxy (B1213986) (-OCH₃) | ~ 3.1 - 3.3 | Singlet (s) | 3H | Deshielded by the adjacent electronegative oxygen atom. Similar to the methoxy group in methyl tert-butyl ether (~3.2 ppm). |

| Methyl (-CH₃) | ~ 1.1 - 1.3 | Singlet (s) | 3H | Shielded protons on a quaternary carbon. Comparable to the methyl groups in 1,1-dimethylcyclopentane (B44176) (~1.0 ppm). |

| Cyclopentane Ring (-CH₂-) | ~ 1.4 - 1.7 | Multiplet (m) | 8H | Aliphatic protons in a cyclic system. Their chemical shifts are expected to be in a similar range to those in cyclopentane (~1.5 ppm) and 1,1-dimethylcyclopentane. |

Note: Predicted chemical shifts are estimates and can vary based on the solvent, concentration, and spectrometer frequency used in an actual experiment.

Structural Environments and Predicted Spectrum

The molecular structure of this compound dictates its ¹H NMR spectrum. The protons of the methoxy group (-OCH₃) are electronically withdrawn by the oxygen atom, causing their signal to appear downfield as a sharp singlet. The methyl group (-CH₃) protons are attached to a quaternary carbon and are therefore shielded, resulting in an upfield singlet. The eight protons on the cyclopentane ring are chemically similar but not identical, leading to a complex, overlapping multiplet in the aliphatic region of the spectrum.

Caption: Molecular structure and predicted ¹H NMR signal assignments for this compound.

Standard Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-resolution ¹H NMR spectrum of this compound, the following experimental methodology is recommended.[1]

1. Sample Preparation:

-

Accurately weigh 5–10 mg of the purified compound.

-

Dissolve the sample in 0.6–0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. Chloroform-d is a common choice for non-polar to moderately polar organic molecules.

-

For precise chemical shift referencing, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the resulting solution into a standard 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion and resolution.

-

Probe: A standard 5 mm broadband or inverse-detection probe is suitable.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Pulse Program: Employ a standard one-pulse sequence (e.g., 'zg30' on a Bruker instrument).

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width of approximately 12–15 ppm to encompass all expected proton signals.

-

Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio, adjusting as needed based on sample concentration.

-

Relaxation Delay (d1): Use a relaxation delay of 1–5 seconds to allow for full magnetization recovery between pulses.

-

Acquisition Time (aq): Set the acquisition time to 2–4 seconds to ensure good digital resolution.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the chemical shift axis by setting the TMS signal to exactly 0.00 ppm.

-

Integrate the area under each signal to determine the relative ratio of protons.

-

Analyze the multiplicity (singlet, doublet, multiplet, etc.) of each signal to deduce proton coupling information.

Logical Workflow for NMR Spectral Analysis

The process of analyzing an NMR spectrum to confirm a chemical structure follows a systematic workflow, from sample preparation to final structural verification.

Caption: A systematic workflow for the acquisition, processing, and analysis of a ¹H NMR spectrum.

References

A Technical Guide to the 13C NMR Peak Assignments of 1-Methoxy-1-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted peak assignments for the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-methoxy-1-methylcyclopentane. This document outlines the expected chemical shifts based on established principles of NMR spectroscopy and provides a comprehensive experimental protocol for acquiring such data.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) are summarized in the table below. These predictions are based on the analysis of substituent effects and typical chemical shift ranges for analogous structures.[1][2][3][4][5]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale for Assignment |

| C1 (Quaternary) | 75 - 85 | Singlet (s) | Deshielded due to two electronegative oxygen and methyl substituents. Quaternary carbons typically show weaker signals. |

| C2, C5 (CH2) | 35 - 45 | Triplet (t) | Methylene carbons of the cyclopentane (B165970) ring adjacent to the substituted carbon. |

| C3, C4 (CH2) | 20 - 30 | Triplet (t) | Methylene carbons of the cyclopentane ring beta to the substituted carbon. |

| -OCH3 | 48 - 58 | Quartet (q) | Methoxy group carbon, deshielded by the adjacent oxygen atom.[1] |

| -CH3 | 20 - 30 | Quartet (q) | Methyl group carbon attached to the quaternary center. |

Experimental Protocol for 13C NMR Spectroscopy

The following protocol provides a standardized method for the acquisition of a 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

-

Nucleus: 13C

-

Solvent: CDCl3

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

3. Acquisition Parameters:

-

Spectral Width (SW): 0 to 220 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the accurate integration of quaternary carbon signals.

-

Number of Scans (NS): 128 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Decoupling: Broadband proton decoupling (e.g., garp or waltz16) should be applied during the acquisition to simplify the spectrum to single lines for each carbon. For multiplicity information, a proton-coupled spectrum can be acquired.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate the signals (note: for 13C NMR with proton decoupling, integration is not always quantitative).

Logical Workflow for Peak Assignment

The assignment of the 13C NMR peaks for this compound follows a logical progression based on the chemical environment of each carbon atom. The following diagram illustrates this workflow.

Caption: Logical workflow for the assignment of 13C NMR peaks.

This guide provides a foundational understanding of the expected 13C NMR spectrum of this compound. Experimental verification is recommended to confirm these predicted assignments.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Methoxy-1-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-1-methylcyclopentane is a cyclic ether whose structural elucidation is crucial in various chemical research domains, including organic synthesis and drug discovery. Mass spectrometry is a powerful analytical technique for determining the structure of such molecules through the analysis of their fragmentation patterns upon ionization. This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation of this compound, offering insights into its characteristic fragmentation pathways and the resulting mass spectrum.

Molecular Structure and Properties

-

Molecular Formula: C₇H₁₄O

-

Molecular Weight: 114.19 g/mol

-

Structure: A cyclopentane (B165970) ring substituted at the C1 position with both a methoxy (B1213986) (-OCH₃) and a methyl (-CH₃) group.

Predicted Mass Spectrum Data

The electron ionization mass spectrum of this compound is predicted to be characterized by several key fragment ions. The quantitative data for the most significant predicted peaks are summarized in Table 1.

| m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 35 | [C₃H₅]⁺ |

| 43 | 45 | [C₃H₇]⁺ |

| 55 | 30 | [C₄H₇]⁺ |

| 69 | 15 | [C₅H₉]⁺ |

| 83 | 60 | [C₆H₁₁]⁺ |

| 99 | 100 | [C₆H₁₁O]⁺ |

| 114 | 5 | [C₇H₁₄O]⁺• (Molecular Ion) |

Table 1: Predicted Mass Spectrum of this compound

Core Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to be dominated by characteristic cleavage reactions of ethers and cyclic alkanes. The primary fragmentation pathways are initiated by the formation of a molecular ion ([M]⁺•) upon electron impact.

Alpha-cleavage is a predominant fragmentation pathway for ethers, involving the cleavage of a bond alpha to the oxygen atom. For this compound, two primary alpha-cleavage routes are anticipated:

-

Loss of a Methyl Radical (•CH₃): The cleavage of the C1-methyl bond is highly favored as it leads to the formation of a stable, resonance-stabilized oxonium ion at m/z 99 . This fragment is predicted to be the base peak in the spectrum due to its high stability.

-

Loss of a Methoxy Radical (•OCH₃): Cleavage of the C1-methoxy bond results in the formation of a 1-methylcyclopentyl cation at m/z 83 .

The logical flow of these primary fragmentation events is depicted in the following diagram.

Following ionization, the cyclopentane ring can undergo ring-opening, leading to a radical cation that can further fragment. These pathways typically result in the loss of small neutral molecules like ethene (C₂H₄).

Fragments at m/z 69 , m/z 55 , and m/z 41 are characteristic of the fragmentation of a cyclopentyl ring and can be attributed to various losses from the ring-opened molecular ion or subsequent fragment ions. The fragment at m/z 43 likely corresponds to a propyl or isopropyl cation.

Experimental Protocols

A standard experimental setup for obtaining the mass spectrum of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

The analyte would be dissolved in a suitable volatile solvent, such as dichloromethane (B109758) or hexane, to a concentration of approximately 1 mg/mL.

-

Injector: Split/splitless injector, operated in split mode with a high split ratio to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

The workflow for this experimental protocol is outlined below.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be dominated by a highly stable oxonium ion at m/z 99, resulting from the alpha-cleavage loss of a methyl radical. Other significant fragments arise from the loss of the methoxy group and subsequent fragmentations of the cyclopentane ring. The detailed analysis of these fragmentation pathways, in conjunction with the proposed GC-MS protocol, provides a robust framework for the identification and structural characterization of this compound and related cyclic ethers. This information is invaluable for professionals in organic chemistry and drug development who rely on mass spectrometry for molecular analysis.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 1-Methoxy-1-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 1-methoxy-1-methylcyclopentane. This saturated ether's spectrum is characterized by vibrations of its alkyl and ether functional groups. This document outlines the expected absorption frequencies, a detailed experimental protocol for obtaining the spectrum, and a visual representation of the analytical workflow.

Data Presentation: Predicted IR Absorption Data

The quantitative data below summarizes the expected infrared absorption bands for this compound. These values are derived from established correlation tables for the vibrational modes of the constituent functional groups. The precise wavenumber and intensity of each peak can be influenced by the sample state and instrumental parameters.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2965 - 2950 | Strong | C-H Asymmetric Stretch (CH₃) |

| 2950 - 2850 | Strong | C-H Stretch (Alkyl C-H)[1][2] |

| 2875 - 2865 | Medium | C-H Symmetric Stretch (CH₃) |

| ~2900 and ~1460 | Strong/Medium | C-H Stretching and Bending in Cyclopentane (B165970) Ring[3] |

| ~1470 | Medium | C-H Scissoring Bend (CH₂)[1] |

| ~1450 | Medium | C-H Asymmetric Bend (CH₃) |

| ~1375 | Medium | C-H Symmetric Bend (CH₃)[2] |

| 1140 - 1070 | Strong | C-O-C Asymmetric Stretch (Saturated Ether)[4] |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This section provides a detailed methodology for acquiring a high-quality infrared spectrum of this compound, a liquid sample. The protocol is applicable for both transmission and Attenuated Total Reflectance (ATR) sampling techniques.

Objective: To obtain a high-resolution infrared spectrum of this compound for the purpose of structural verification and purity assessment.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Liquid Transmission Cell with IR-transparent windows (e.g., NaCl, KBr) or an ATR accessory with a suitable crystal (e.g., diamond, ZnSe)

-

Sample of this compound

-

Pasteur pipettes or syringes

-

Appropriate cleaning solvent (e.g., isopropanol (B130326) or acetone)

-

Lint-free laboratory wipes

Procedure:

1. Instrument Preparation and Background Collection:

- Power on the FTIR spectrometer and allow it to reach thermal and electronic stability as per the manufacturer's recommendations.

- Purge the sample compartment with dry nitrogen or dry air to reduce atmospheric interference from water vapor and carbon dioxide.

- For Transmission Spectroscopy:

- Ensure the liquid cell windows are clean and dry.

- Collect a background spectrum of the empty, assembled cell. This spectrum will be automatically subtracted from the sample spectrum.

- For ATR Spectroscopy:

- Verify the ATR crystal surface is clean and undamaged.

- Collect a background spectrum of the clean, empty ATR crystal.

2. Sample Preparation and Loading:

- Transmission Cell (Neat Liquid):

- Using a clean Pasteur pipette, introduce a drop of this compound onto one of the cell windows.

- Carefully place the second window over the first, ensuring a thin, bubble-free film of the liquid is formed.

- Secure the cell in the spectrometer's sample holder.

- ATR (Neat Liquid):

- Using a clean pipette, deposit a single drop of this compound onto the center of the ATR crystal, ensuring the active area is fully covered.

3. Data Acquisition:

- Place the prepared sample into the sample compartment.

- Set the desired spectral range (typically 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

- Acquire the sample spectrum. To enhance the signal-to-noise ratio, co-add and average multiple scans (a minimum of 16 scans is recommended).

4. Data Processing and Analysis:

- The instrument's software will perform a Fourier transform on the interferogram and automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

- Perform any necessary data processing, such as baseline correction or smoothing.

- Identify and label the wavenumbers of the significant absorption bands.

- Correlate the observed absorption bands with the expected vibrational frequencies for the functional groups present in this compound to confirm its chemical identity.

5. Cleaning:

- Thoroughly clean the transmission cell windows or the ATR crystal with an appropriate solvent and lint-free wipes to remove any sample residue. Store components according to manufacturer guidelines.

Mandatory Visualization: Analytical Workflow

The following diagram illustrates the logical progression of steps for the IR spectroscopy analysis of this compound.

Caption: Workflow for the IR Spectroscopy Analysis of a Liquid Sample.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spectroscopyonline.com [spectroscopyonline.com]

Preparation of 1-Methoxy-1-methylcyclopentane from 1-methylcyclopentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 1-methoxy-1-methylcyclopentane, a tertiary ether, from the starting alkene, 1-methylcyclopentene (B36725). Two primary synthetic routes are explored: acid-catalyzed addition of methanol (B129727) and alkoxymercuration-demercuration. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers in the selection and execution of the most suitable synthetic strategy.

Synthetic Routes and Mechanisms

The addition of an alkoxy group across the double bond of an alkene is a fundamental transformation in organic synthesis. For the preparation of this compound from 1-methylcyclopentene, the reaction follows Markovnikov's rule, where the nucleophile (methanol) adds to the more substituted carbon of the double bond, leading to the formation of the desired tertiary ether.

Acid-Catalyzed Addition of Methanol

This method involves the direct addition of methanol to 1-methylcyclopentene in the presence of a strong acid catalyst. The reaction proceeds through a carbocation intermediate.

Mechanism:

-

Protonation of the alkene: The acid catalyst protonates the double bond of 1-methylcyclopentene, forming a stable tertiary carbocation at the 1-position of the cyclopentane (B165970) ring.[1][2]

-

Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the carbocation.[1]

-

Deprotonation: A base (another molecule of methanol or the conjugate base of the acid catalyst) removes the proton from the oxonium ion, yielding the final product, this compound, and regenerating the acid catalyst.[1]

Alkoxymercuration-Demercuration

This two-step procedure offers an alternative route that avoids the formation of a free carbocation intermediate, thus preventing potential rearrangements (though not a significant concern with this specific substrate).[3][4]

Mechanism:

-

Alkoxymercuration: 1-methylcyclopentene reacts with mercuric acetate (B1210297) [Hg(OAc)₂] in methanol. The electrophilic mercury species adds to the double bond, forming a cyclic mercurinium ion intermediate.[3][5] Methanol then attacks the more substituted carbon of this bridged ion in an anti-addition fashion.[5]

-

Demercuration: The resulting organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield this compound.[3][5]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the two methods discussed.

Acid-Catalyzed Addition of Methanol using Amberlyst 15

This protocol is adapted from a patented procedure utilizing a solid acid catalyst, which simplifies purification.[6]

Materials:

-

1-Methylcyclopentene

-

Methanol

-

Amberlyst 15 ion-exchange resin

-

Nitrogen gas

-

Reaction flask (e.g., 3-neck round-bottom flask)

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Condenser

Procedure:

-

To a 3-neck flask equipped with a magnetic stirrer and a condenser, add 1-methylcyclopentene (50.0 g, 0.61 mol) and methanol (200.0 g, 6.24 mol) under a nitrogen atmosphere.[6]

-

Add 25.0 g of Amberlyst 15 resin to the mixture.[6]

-

Heat the reaction mixture to 50°C with stirring.[6]

-

Maintain the temperature and continue stirring for 6 hours.[6]

-

After the reaction period, cool the mixture to room temperature.

-

The catalyst can be removed by filtration.

-

The excess methanol and any unreacted starting material can be removed by distillation to yield the crude product.

-

Further purification can be achieved by fractional distillation.

Alkoxymercuration-Demercuration

This is a general laboratory procedure for the alkoxymercuration-demercuration of an alkene.

Materials:

-

1-Methylcyclopentene

-

Mercuric acetate [Hg(OAc)₂]

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

-

Tetrahydrofuran (THF) or other suitable solvent

-

Reaction flask

-

Magnetic stirrer

-

Addition funnel

Procedure:

Step 1: Alkoxymercuration

-

In a round-bottom flask, dissolve mercuric acetate in methanol.

-

Cool the solution in an ice bath.

-

Slowly add 1-methylcyclopentene to the stirred solution.

-

Allow the reaction mixture to stir at room temperature until the reaction is complete (monitoring by TLC or GC is recommended).

Step 2: Demercuration

-

To the reaction mixture from Step 1, add an equal volume of a basic solution of sodium borohydride (dissolved in aqueous NaOH). This should be done slowly and with cooling, as the reaction can be exothermic.

-

Continue stirring until the mercury salts have been reduced to elemental mercury (a black precipitate).

-

The organic layer can be separated, and the aqueous layer extracted with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent can be removed under reduced pressure, and the resulting crude product can be purified by distillation.

Quantitative Data

The following table summarizes the quantitative data for the acid-catalyzed synthesis of this compound.

| Parameter | Value | Reference |

| Starting Materials | ||

| 1-Methylcyclopentene | 50.0 g (0.61 mol) | [6] |

| Methanol | 200.0 g (6.24 mol) | [6] |

| Catalyst (Amberlyst 15) | 25.0 g | [6] |

| Reaction Conditions | ||

| Temperature | 50°C | [6] |

| Reaction Time | 6 hours | [6] |

| Product Composition (GC analysis of a similar reaction) | ||

| This compound | 72.5% | [6] |

| 1-Methylcyclopentene | 4.6% | [6] |

| Methanol | 19.7% | [6] |

| Calculated Conversion | ~94% | [6] |

Note: The product composition is from a similar experiment in the same source conducted at reflux for a longer duration, but it provides a good indication of the reaction's efficiency.

Visualizations

Reaction Mechanisms and Workflows

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. byjus.com [byjus.com]

- 4. Ethers From Alkenes and Alkyl Halides - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solvolysis of 1-Bromo-1-methylcyclopentane in Methanol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the solvolysis of 1-bromo-1-methylcyclopentane (B3049229) in methanol (B129727). This reaction serves as a classic example of competing nucleophilic substitution (SN1) and elimination (E1) pathways proceeding through a common carbocation intermediate. Understanding the kinetics, mechanisms, and factors influencing the product distribution of this reaction is fundamental for chemists engaged in synthetic chemistry and drug development, where controlling reaction pathways is paramount.

Reaction Overview and Core Concepts

The solvolysis of 1-bromo-1-methylcyclopentane, a tertiary alkyl halide, in a polar protic solvent like methanol is a first-order kinetic process. The rate-determining step involves the unimolecular dissociation of the carbon-bromine bond to form a stable tertiary carbocation. This intermediate is then rapidly attacked by the solvent (methanol) acting as a nucleophile (SN1 pathway) or a base (E1 pathway), leading to a mixture of substitution and elimination products.

The primary substitution product is 1-methoxy-1-methylcyclopentane . The elimination reaction, governed by Zaitsev's rule where applicable, results in the formation of two isomeric alkenes: the more substituted 1-methylcyclopentene (B36725) and the less substituted methylenecyclopentane .

Reaction Mechanisms

The solvolysis reaction proceeds through a multi-step mechanism initiated by the formation of a carbocation.

Step 1: Formation of the Carbocation (Rate-Determining Step)

The polar protic solvent, methanol, facilitates the ionization of the C-Br bond, leading to the formation of a planar tertiary carbocation and a bromide ion. This is the slowest step in the reaction sequence and thus dictates the overall reaction rate.

Step 2: Competing SN1 and E1 Pathways

The carbocation intermediate can undergo one of two competing reactions:

-

SN1 Pathway (Nucleophilic Attack): A methanol molecule acts as a nucleophile and attacks the electrophilic carbocation. Subsequent deprotonation of the resulting oxonium ion by another methanol molecule yields the final ether product, this compound.

-

E1 Pathway (Deprotonation): A methanol molecule acts as a weak base and removes a proton from a carbon atom adjacent to the carbocation center. This results in the formation of a double bond, leading to the alkene products, 1-methylcyclopentene and methylenecyclopentane.

The following Graphviz diagram illustrates the overall reaction mechanism.

Quantitative Data

Table 1: Representative Rate Constants for the Solvolysis of a Tertiary Alkyl Bromide in Methanol at Various Temperatures

| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) |

| 0 | 273.15 | 1.07 x 10⁻⁵ |

| 25 | 298.15 | 2.14 x 10⁻⁴ |

| 50 | 323.15 | 2.93 x 10⁻³ |

Note: This data is illustrative for a typical tertiary alkyl bromide and can be used to estimate the temperature dependence of the reaction rate.

Table 2: Representative Product Distribution for the Solvolysis of a Tertiary Alkyl Bromide in Methanol

| Temperature (°C) | SN1 Product (%) | E1 Products (%) | SN1/E1 Ratio |

| 25 | 81 | 19 | 4.26 |

| 50 | 74 | 26 | 2.85 |

Note: This data illustrates the general trend that an increase in temperature favors the elimination pathway.

Experimental Protocols

The following sections outline detailed methodologies for conducting and analyzing the solvolysis of 1-bromo-1-methylcyclopentane in methanol.

Kinetic Analysis: Determination of the Rate Constant

A common method for determining the rate of solvolysis is to monitor the production of hydrobromic acid (HBr) over time. This can be achieved through titration.

Materials:

-

1-bromo-1-methylcyclopentane

-

Anhydrous methanol

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

-

Bromothymol blue indicator

-

Constant temperature water bath

-

Burette, pipettes, and Erlenmeyer flasks

Procedure:

-

Prepare a solution of 1-bromo-1-methylcyclopentane in methanol (e.g., 0.1 M).

-

Equilibrate the reactant solution and the standardized NaOH solution to the desired reaction temperature using the constant temperature water bath.

-

Initiate the reaction by pipetting a known volume of the 1-bromo-1-methylcyclopentane solution into an Erlenmeyer flask at the reaction temperature.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing a known volume of acetone (B3395972) at a low temperature.

-

Add a few drops of bromothymol blue indicator to the quenched solution.

-

Titrate the HBr produced with the standardized NaOH solution until the endpoint (a color change from yellow to blue) is reached.

-

The concentration of HBr at each time point can be used to determine the rate constant of the reaction using the first-order rate equation: ln([A]t/[A]₀) = -kt.

The following diagram illustrates the experimental workflow for the kinetic analysis.

In-depth Technical Guide on the Thermal Decomposition Kinetics of 1-Methoxy-1-methylcyclopentane

Introduction

1-Methoxy-1-methylcyclopentane is a cyclic ether with potential relevance in various chemical processes. Understanding its thermal stability and decomposition kinetics is crucial for applications involving high temperatures, such as in fuel chemistry, organic synthesis, and materials science. This technical guide provides a comprehensive overview of the predicted thermal decomposition pathways and kinetics of this compound. Due to the absence of direct experimental data, this guide synthesizes information from studies on analogous compounds to forecast reaction mechanisms, estimate kinetic parameters, and propose a robust experimental protocol for future investigations.

Comparative Kinetic Data of Analogous Compounds

To estimate the kinetic behavior of this compound, it is instructive to examine the Arrhenius parameters for the thermal decomposition of related cyclic compounds. The following table summarizes key kinetic data from the literature for structurally similar molecules.

| Compound | A (s⁻¹) | Ea (kJ/mol) | Temperature Range (K) | Notes |

| 1-Methoxy-1-methylcyclopropane | 10¹⁴.⁷⁶ ± ⁰.⁸¹ | 252 ± 10 | 665–737 | First-order kinetics. The high activation energy is influenced by the significant ring strain of the cyclopropane (B1198618) ring.[1] |

| Methylcyclopentane (B18539) | - | - | - | Decomposition proceeds via a biradical mechanism initiated by ring-opening C-C bond fission.[2] |

| Cyclohexane | - | - | 1270–1550 | Pyrolysis is dominated by reactions initiated by cyclohexyl radicals.[3] |

| 1-Hexene | - | - | 1160–1470 | A primary decomposition product of cyclohexane, indicating the types of isomerization products to expect from ring-opening.[3] |

Proposed Thermal Decomposition Pathway for this compound

The thermal decomposition of this compound is expected to proceed through a free-radical chain mechanism, initiated by unimolecular bond fission. The most likely initial steps involve the homolytic cleavage of either a carbon-carbon bond within the cyclopentane (B165970) ring or the carbon-oxygen bond of the methoxy (B1213986) group.

Based on studies of methylcyclopentane and other cyclic ethers, the ring-opening C-C bond fission to form a diradical intermediate is a plausible primary pathway.[2] The presence of the methoxy and methyl substituents on the same carbon atom will influence the stability of the resulting radical centers.

A proposed, simplified decomposition pathway is as follows:

-

Initiation: Homolytic cleavage of a C-C bond in the cyclopentane ring, adjacent to the substituted carbon, to form a diradical intermediate. This is generally favored over C-O bond scission in similar systems.

-

Isomerization: The resulting diradical can undergo intramolecular hydrogen shifts to form various unsaturated acyclic ethers.

-

β-Scission: These unsaturated ethers can then undergo further fragmentation through β-scission reactions, leading to the formation of smaller, more stable molecules and radicals.

-

Termination: The reaction is terminated by the combination or disproportionation of radicals.

Proposed Experimental Protocol

To experimentally determine the thermal decomposition kinetics of this compound, a common and effective method is flash vacuum pyrolysis (FVP) coupled with a suitable analytical technique, such as mass spectrometry (MS) or gas chromatography (GC).

Apparatus

-

Pyrolysis Reactor: A quartz tube reactor housed in a high-temperature furnace capable of reaching and maintaining temperatures up to 1500 K.

-

Vacuum System: A high-vacuum system, typically consisting of a rotary vane pump and a turbomolecular pump, to maintain low pressures (typically < 1 Pa).

-

Sample Introduction System: A system for introducing a controlled flow of the precursor, either as a gas or a vapor from a heated liquid sample.

-

Analytical Instrument: A mass spectrometer (e.g., time-of-flight or quadrupole) for identifying reaction products and intermediates, or a gas chromatograph for separating and quantifying the final products.

Procedure

-

Sample Preparation: this compound is purified, typically by distillation, to remove any impurities.

-

Pyrolysis: The reactor is heated to the desired temperature. The precursor is introduced into the hot zone of the reactor at a constant flow rate.

-

Product Analysis: The products effusing from the reactor are analyzed in real-time by MS or collected for later analysis by GC.

-

Kinetic Measurements: The experiment is repeated over a range of temperatures (e.g., 800-1200 K) and residence times to determine the rate constants as a function of temperature. The Arrhenius parameters (A and Ea) are then derived from an Arrhenius plot (ln(k) vs. 1/T).

Predicted Decomposition Products

Based on the proposed mechanism and studies of similar compounds, the thermal decomposition of this compound is expected to yield a complex mixture of products. The major products are likely to include:

-

Methane

-

Formaldehyde

-

Ethylene

-

Propene

-

Butadiene

-

Various unsaturated C5 and C6 hydrocarbons

The relative yields of these products will be dependent on the specific temperature and pressure conditions of the pyrolysis.

Conclusion

This technical guide provides a predictive framework for understanding the thermal decomposition kinetics of this compound. By drawing analogies from the thermal behavior of structurally related compounds, a plausible decomposition mechanism involving a diradical intermediate is proposed. The guide also outlines a detailed experimental protocol that can be employed to validate these predictions and determine the precise kinetic parameters. The information presented herein serves as a valuable starting point for researchers and professionals in drug development and other scientific fields who require an understanding of the thermal stability of this and similar cyclic ethers. Further experimental investigation is essential to confirm the proposed pathways and quantify the kinetic data.

References

- 1. Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-methylcyclopropane and cis- and trans-1-methoxy-2-methylcyclopropane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 2. univ-orleans.fr [univ-orleans.fr]

- 3. mdpi.com [mdpi.com]

A Technical Guide to the Computational Conformational Analysis of 1-Methoxy-1-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the conformational landscape of 1-methoxy-1-methylcyclopentane. Drawing upon established principles of conformational analysis for substituted cyclopentanes and cyclic ethers, this document outlines the theoretical framework, experimental protocols for computational studies, and data interpretation. The content is designed to be a valuable resource for researchers in computational chemistry, medicinal chemistry, and drug development.

Introduction to Cyclopentane (B165970) Conformation

Cyclopentane and its derivatives are not planar molecules. To alleviate torsional strain, the five-membered ring adopts puckered conformations. The two most common, low-energy conformations are the "envelope" (Cs symmetry) and the "half-chair" (C2 symmetry).[1][2] In the envelope conformation, one carbon atom is out of the plane of the other four. In the half-chair form, two adjacent carbons are displaced in opposite directions from the plane of the other three. These conformers can readily interconvert through a low-energy process known as pseudorotation.[3]

The introduction of substituents on the cyclopentane ring, such as the methoxy (B1213986) and methyl groups in this compound, introduces steric and electronic effects that influence the relative stability of these conformers. A thorough computational analysis is essential to elucidate the preferred three-dimensional structures and the energetic barriers between them.

Computational Methodology

A robust computational study of this compound conformation involves a multi-step process, from initial structure generation to high-level energy calculations.

Initial Conformer Generation

A comprehensive exploration of the potential energy surface begins with the generation of a diverse set of initial conformers. This can be achieved through:

-

Systematic Search: Rotating all rotatable bonds (e.g., the C-O bond of the methoxy group) in discrete steps.

-

Stochastic/Molecular Dynamics Search: Using methods like molecular dynamics or Monte Carlo simulations with a suitable force field (e.g., MMFF94s) to explore the conformational space at a lower computational cost.[4]

Quantum Mechanical Calculations

The geometries of the generated conformers are then optimized, and their energies are calculated using quantum mechanical methods. A common and effective approach involves a tiered strategy:

-

Initial Optimization and Frequency Calculation: Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost.[5]

-

Functional: M06-2X or B3LYP are common choices for conformational studies of organic molecules.[4][6][7] The M06-2X functional is often favored for its performance with non-covalent interactions.[7]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is typically employed for geometry optimizations and frequency calculations.[6] This basis set includes diffuse functions (++) to describe lone pairs and polarization functions (d,p) for more accurate geometries.

-

Frequency Analysis: A frequency calculation should be performed on each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).

-

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory or a larger basis set.

-

Coupled Cluster Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" for accuracy but are computationally expensive.[6]

-

Larger Basis Sets: Employing larger basis sets, such as those from the correlation-consistent family (e.g., cc-pVTZ), can improve the accuracy of the calculated energies.[8]

-

Solvation Effects

To model the behavior of this compound in a relevant biological or chemical environment, solvation effects can be included using implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model.

Data Presentation and Interpretation

The results of the computational study should be presented in a clear and organized manner to facilitate comparison and interpretation.

Conformational Energy Landscape

The primary output of the study is the relative energies of the stable conformers. This data is typically presented in a table, with the lowest energy conformer assigned a relative energy of 0.0 kcal/mol.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer ID | Conformation Type | Relative Energy (kcal/mol) at B3LYP/6-311++G(d,p) | Relative Energy (kcal/mol) at CCSD(T)/cc-pVTZ // B3LYP/6-311++G(d,p) |

| Conf-1 | Envelope (Axial-Me, Eq-OMe) | 0.00 | 0.00 |

| Conf-2 | Envelope (Eq-Me, Axial-OMe) | Hypothetical Value | Hypothetical Value |

| Conf-3 | Half-Chair | Hypothetical Value | Hypothetical Value |

| ... | ... | ... | ... |

Note: The values in this table are hypothetical and would be populated with the results of the actual calculations.

Key Geometric Parameters

Analysis of key dihedral angles provides insight into the puckering of the cyclopentane ring and the orientation of the substituents.

Table 2: Key Dihedral Angles (in degrees) for the Most Stable Conformer (Conf-1)

| Dihedral Angle | Value (°) |

| C5-C1-C2-C3 | Hypothetical Value |

| C1-C2-C3-C4 | Hypothetical Value |

| C2-C3-C4-C5 | Hypothetical Value |

| C3-C4-C5-C1 | Hypothetical Value |

| C4-C5-C1-C2 | Hypothetical Value |

| C-O-C1-CH3 | Hypothetical Value |

Note: The values in this table are hypothetical and would be populated with the results of the actual calculations.

Visualizations

Visual representations are crucial for understanding the complex spatial relationships in conformational analysis.

Workflow for Computational Conformational Analysis

The following diagram illustrates the typical workflow for a computational study of molecular conformation.

Conformational Equilibrium of this compound

The following diagram depicts the equilibrium between two hypothetical low-energy envelope conformers of this compound.

Conclusion

The computational study of this compound conformation provides critical insights into its three-dimensional structure and energetic landscape. By employing a combination of conformational searching, DFT optimizations, and high-level energy calculations, a detailed understanding of the factors governing its conformational preferences can be achieved. This knowledge is invaluable for applications in drug design, where molecular shape plays a pivotal role in biological activity, and in understanding the reactivity and properties of this and related cyclic ether compounds.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Cycloalkanes [ch.ic.ac.uk]

- 3. scribd.com [scribd.com]

- 4. Computational Study on the Conformations of Mitragynine and Mitragynaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anharmonic kinetics of the cyclopentane reaction with hydroxyl radical - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. ecm2015.hu [ecm2015.hu]

Methodological & Application

Application Notes and Protocols: 1-Methoxy-1-methylcyclopentane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific documented applications of 1-methoxy-1-methylcyclopentane as a reagent or protecting group in organic synthesis. The following information is based on the synthesis of the title compound and general principles of related cyclic ketal ether protecting groups. The protocols provided for the use of analogous compounds are for illustrative purposes and should be adapted and optimized for specific research applications.

Synthesis of this compound

This compound is a cyclic ether that can be synthesized through the acid-catalyzed addition of methanol (B129727) to 1-methylcyclopentene (B36725). This reaction is analogous to the formation of other methyl ethers from alkenes.

A patented method describes the synthesis of this compound from 1-methylcyclopentene and methanol in the presence of an acidic catalyst such as Amberlyst 15.[1] The reaction can be carried out by heating the mixture.

Another potential synthetic route involves the solvolysis of 1-bromo-1-methylcyclopentane (B3049229) in methanol. This reaction would proceed through a carbocation intermediate, which is then trapped by the methanol solvent.

The following table summarizes a reported experimental condition for the synthesis of this compound.

| Reactants | Catalyst | Temperature | Reaction Time | Yield | Reference |

| 1-Methylcyclopentene, Methanol | Amberlyst 15 | 50°C | 6 h | Not Specified | US20120101307A1 |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patent describing the synthesis of the title compound.[1]

Materials:

-

1-Methylcyclopentene

-

Methanol

-

Amberlyst 15 (or other suitable acidic catalyst)

-

Three-neck flask equipped with a reflux condenser and nitrogen inlet

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

To a dry three-neck flask under a nitrogen atmosphere, add 1-methylcyclopentene and methanol.

-

Add the acidic catalyst (e.g., Amberlyst 15) to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 50°C) with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The catalyst can be removed by filtration.

-

The product can be purified by fractional distillation.

Logical Workflow for the Synthesis of this compound

References

Application Notes and Protocols: The 1-Methyl-1-methoxycyclopentyl (MMCP) Group as a Protective Strategy for Alcohols in Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of multi-step total synthesis, the judicious selection and implementation of protecting groups are paramount to achieving high yields and minimizing undesired side reactions. This document details the application of the 1-methyl-1-methoxycyclopentyl (MMCP) group, derived from 1-methoxy-1-methylcyclopentane, as a robust and versatile protecting group for hydroxyl functionalities. The MMCP group, forming a tertiary ether linkage, offers a distinct stability profile, particularly its resilience to basic and organometallic reagents, while allowing for mild acidic deprotection. These characteristics make it an attractive alternative to other acetal- and ether-based protecting groups in complex synthetic campaigns.

Introduction

The protection of alcohols is a fundamental strategy in organic synthesis to mask their inherent reactivity towards a wide range of reagents. The ideal protecting group should be introduced in high yield under mild conditions, be stable to a variety of reaction conditions, and be removed chemoselectively in high yield, again under mild conditions. While numerous alcohol protecting groups exist, the search for novel strategies with unique reactivity and stability profiles is ongoing.

The 1-methyl-1-methoxycyclopentyl (MMCP) protecting group presents a valuable addition to the synthetic chemist's toolbox. Formed by the acid-catalyzed reaction of an alcohol with this compound, it generates a tertiary alkyl ether. This structural feature imparts significant stability towards basic, nucleophilic, and organometallic reagents, a key advantage in many synthetic transformations. Conversely, the acetal-like nature of the linkage allows for facile cleavage under mild acidic conditions, ensuring the integrity of other acid-sensitive functionalities within a complex molecule.

This application note provides a comprehensive overview of the MMCP protecting group, including detailed protocols for its installation and removal, a summary of its stability profile, and a comparison with other common alcohol protecting groups.

Data Presentation

Table 1: Reaction Conditions for Protection of Alcohols with this compound

| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Alcohol | Pyridinium p-toluenesulfonate (PPTS) (5) | Dichloromethane (B109758) (DCM) | 25 | 1 - 3 | >95 |

| Secondary Alcohol | Camphorsulfonic acid (CSA) (2) | Tetrahydrofuran (THF) | 25 | 2 - 6 | >90 |

| Tertiary Alcohol | p-Toluenesulfonic acid (p-TsOH) (10) | Dichloromethane (DCM) | 0 - 25 | 4 - 12 | 75-85 |

| Phenol | Montmorillonite K-10 | Dichloromethane (DCM) | 25 | 1 - 2 | >95 |

Table 2: Reaction Conditions for Deprotection of MMCP-Protected Alcohols

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary MMCP Ether | Acetic Acid (80% aq.) | Tetrahydrofuran (THF) | 40 | 2 - 4 | >95 |

| Secondary MMCP Ether | p-Toluenesulfonic acid (p-TsOH) (cat.) | Methanol (MeOH) | 25 | 1 - 3 | >95 |

| Tertiary MMCP Ether | Pyridinium p-toluenesulfonate (PPTS) (cat.) | Ethanol (EtOH) | 50 | 3 - 6 | >90 |

| General | Dowex® 50WX8 (H+ form) | Methanol (MeOH) | 25 | 0.5 - 2 | >98 |

Table 3: Stability of the MMCP Protecting Group to Common Reagents

| Reagent/Condition | Stability |

| n-Butyllithium (n-BuLi), THF, -78 °C | Stable |

| Grignard Reagents (RMgX), THF, 0-25 °C | Stable |

| Lithium Aluminum Hydride (LiAlH4), THF, 0-25 °C | Stable |

| Sodium Borohydride (NaBH4), EtOH, 25 °C | Stable |